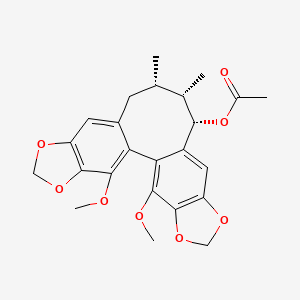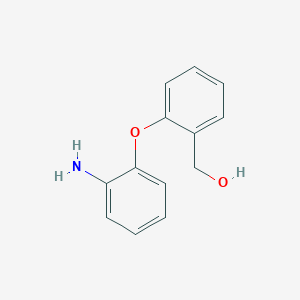
4-(4-Butylphenyl)-2-chloropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Butylphenyl)-2-chloropyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenyl)-2-chloropyrimidine typically involves the reaction of 4-butylphenylboronic acid with 2-chloropyrimidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and more efficient purification techniques such as crystallization and chromatography to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
4-(4-Butylphenyl)-2-chloropyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used.
Major Products
Substitution: Formation of 4-(4-butylphenyl)-2-aminopyrimidine, 4-(4-butylphenyl)-2-thiolpyrimidine, etc.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Coupling: Formation of biaryl compounds.
科学的研究の応用
4-(4-Butylphenyl)-2-chloropyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: It serves as a probe in studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
作用機序
The mechanism of action of 4-(4-Butylphenyl)-2-chloropyrimidine depends on its application:
Medicinal Chemistry: It acts by inhibiting specific enzymes or receptors, often through binding to the active site or allosteric sites, thereby modulating their activity.
Materials Science: In organic semiconductors, it facilitates charge transport by forming π-π stacking interactions with other aromatic molecules.
類似化合物との比較
Similar Compounds
- 4-(4-Butylphenyl)-2-aminopyrimidine
- 4-(4-Butylphenyl)-2-thiolpyrimidine
- 4-(4-Butylphenyl)-2-methoxypyrimidine
Uniqueness
4-(4-Butylphenyl)-2-chloropyrimidine is unique due to the presence of both a butylphenyl group and a chlorine atom, which allows for versatile chemical modifications and applications. Its ability to undergo various substitution and coupling reactions makes it a valuable intermediate in organic synthesis .
特性
分子式 |
C14H15ClN2 |
|---|---|
分子量 |
246.73 g/mol |
IUPAC名 |
4-(4-butylphenyl)-2-chloropyrimidine |
InChI |
InChI=1S/C14H15ClN2/c1-2-3-4-11-5-7-12(8-6-11)13-9-10-16-14(15)17-13/h5-10H,2-4H2,1H3 |
InChIキー |
QTEOWVLQBXDDQO-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C2=NC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


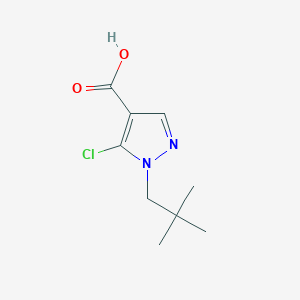
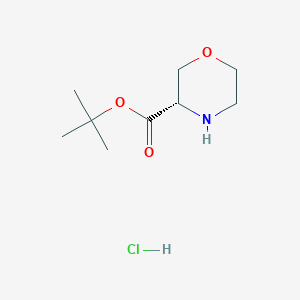

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

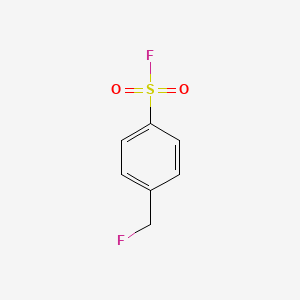
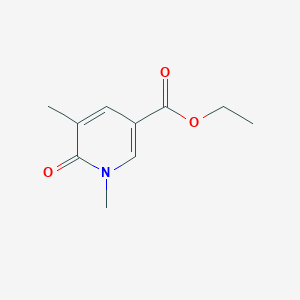
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
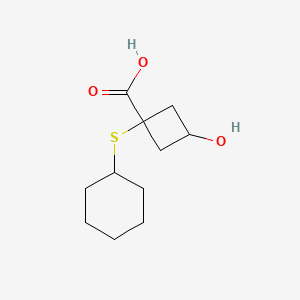
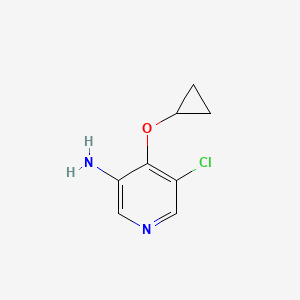
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
